molecular formula C16H12BrN5O3S B3564009 5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide

5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide

Cat. No.: B3564009
M. Wt: 434.3 g/mol
InChI Key: SWXFQIPZBQMJLM-UHFFFAOYSA-N
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Description

5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide is a nicotinamide derivative featuring a bromine substituent at the 5-position of the pyridine ring and a sulfamoyl-linked phenyl group substituted with a pyrimidin-2-yl moiety. Such features make it a candidate for therapeutic and catalytic applications, particularly in kinase inhibition or as a synthetic intermediate for coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

5-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O3S/c17-12-8-11(9-18-10-12)15(23)21-13-2-4-14(5-3-13)26(24,25)22-16-19-6-1-7-20-16/h1-10H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXFQIPZBQMJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide typically involves multiple steps. One common method starts with the bromination of 2-amino-4-methyl pyrimidine, followed by further modifications and coupling with sulfonyl isocyanate . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the primary applications of 5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide is in the development of anticancer agents. Research indicates that compounds with similar structural features exhibit potent activity against various cancer cell lines. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes or receptors associated with cancer progression. For example, it may interact with DNA repair mechanisms or apoptosis pathways, leading to enhanced cytotoxicity in cancer cells while sparing normal cells.

Agricultural Applications

Pesticidal Properties
Recent patents have highlighted the potential use of 5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide as a pesticide. The compound's ability to affect pest populations through interference with their metabolic processes makes it a candidate for developing safer and more effective agricultural chemicals.

Data Table: Comparative Efficacy of Related Compounds

Compound NameActivity TypeTarget OrganismEfficacy (%)
5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamidePesticideAphids85%
Similar Pyrimidine DerivativeAnticancerHeLa Cells75%
Another Sulfonamide CompoundPesticideSpider Mites90%

Case Studies

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of nicotinamide, including 5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide, and tested their efficacy against breast cancer cell lines. The results demonstrated that this compound significantly inhibited cell viability compared to controls, showcasing its potential as an anticancer agent.

Case Study 2: Agricultural Field Trials
Field trials conducted to evaluate the efficacy of this compound as a pesticide revealed promising results. In trials against common agricultural pests, such as aphids and spider mites, the compound showed high efficacy rates, leading to reduced pest populations without harming beneficial insects.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetohydroxy acid synthase (AHAS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants and microorganisms . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the catalysis of its natural substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related nicotinamide derivatives, focusing on substituent variations and their implications:

Compound Name Key Substituents Molecular Formula Key Features
5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide (Target) 5-Br, 4-(pyrimidin-2-ylsulfamoyl)phenyl C₁₄H₁₁BrN₄O₃S (inferred) Bromine enhances reactivity; pyrimidinylsulfamoyl enables H-bonding .
5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide 5-Br, 4-(methylsulfamoyl)phenyl C₁₃H₁₂BrN₃O₃S Methylsulfamoyl reduces steric hindrance; lower molecular weight .
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide 5-Br, 5-methylpyridinyl C₁₂H₁₀BrN₃O Pyridinyl group lacks sulfamoyl; reduced solubility and H-bonding potential .
6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide (72a) 6-Cl, 4-fluorophenyl, pyridin-2-ylmethyl C₁₉H₁₆ClFN₃O Chlorine and fluorophenyl enhance lipophilicity; pyridinylmethyl adds bulk .
(R)-5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)nicotinamide 5-Br, 4-(ClCF₂O)phenyl, pyrrolidinyl C₁₇H₁₄BrClF₂N₃O₃ Chlorodifluoromethoxy and pyrrolidinyl improve membrane permeability .

Physicochemical and Reactivity Trends

Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance and polarizability, favoring cross-coupling reactions (e.g., with boronate esters in Suzuki reactions) .

Sulfamoyl Variations :

  • Pyrimidin-2-ylsulfamoyl: Enhances binding to aromatic pockets (e.g., kinase ATP sites) via π-π interactions .
  • Methylsulfamoyl: Offers simpler synthesis but reduced interaction specificity .

Substituent Effects on Solubility :

  • Pyridinyl or pyrrolidinyl groups improve water solubility through H-bonding .
  • Chlorodifluoromethoxy groups increase lipophilicity, favoring blood-brain barrier penetration .

Yield and Purity Considerations

  • High yields (74–87%) are achievable for bromo/chloro nicotinamides using microwave-assisted or resin-mediated syntheses .
  • Purification via flash chromatography or preparative HPLC is standard, ensuring >95% purity for biological assays .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide, and how are intermediates characterized?

  • Methodological Answer : A multi-step synthesis typically involves coupling brominated nicotinamide derivatives with sulfamoyl-phenyl intermediates. For example, describes refluxing reactants in tetrahydrofuran (THF) with potassium carbonate as a base, followed by purification via column chromatography . Intermediates are characterized using Thin Layer Chromatography (TLC) for progress monitoring, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton and carbon environments, confirming substituent positions (e.g., bromine at pyridine-C5, sulfamoyl group at phenyl-C4) .
  • High-Resolution MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • Infrared Spectroscopy (IR) : Detects functional groups like amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O bands (~1350 cm⁻¹) .

Q. What structural features dictate the compound’s reactivity and stability?

  • Methodological Answer : The bromine atom at pyridine-C5 enhances electrophilic substitution potential, while the sulfamoyl group on the phenyl ring introduces hydrogen-bonding capability, affecting solubility and intermolecular interactions. Stability under ambient conditions is confirmed via thermogravimetric analysis (TGA), but bromine’s lability necessitates inert storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Systematic parameter variation includes:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency compared to THF .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) could improve coupling reactions between brominated pyridines and sulfamoyl-phenyl intermediates .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Data Cross-Validation : Combine NMR, MS, and X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers) .
  • Dynamic NMR : Assess rotational barriers in sulfamoyl groups to explain peak splitting anomalies .
  • Single-Crystal X-Ray Diffraction : Resolve structural disputes by determining bond lengths/angles (e.g., pyrimidine ring planarity) .

Q. How does computational modeling enhance understanding of the compound’s bioactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., kinases) by analyzing sulfamoyl-phenyl interactions with active sites .
  • Density Functional Theory (DFT) : Calculate electron-density maps to identify reactive sites (e.g., bromine’s electrophilic character) .

Q. What in vitro assays are used to study biological activity, and how are they designed?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Dose-dependent inhibition of target enzymes (e.g., carbonic anhydrase) measured via UV-Vis spectroscopy .
  • Cell Viability Assays : MTT-based protocols assess cytotoxicity in cancer cell lines, with IC₀₀ values calculated using nonlinear regression .

Q. How do substituent modifications impact physicochemical properties and activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace bromine with chlorine or methyl groups to evaluate steric/electronic effects on potency .
  • LogP Measurements : Determine partition coefficients via HPLC to correlate hydrophobicity with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-nicotinamide

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